4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Overview

Description

Synthesis Analysis

A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Molecular Structure Analysis

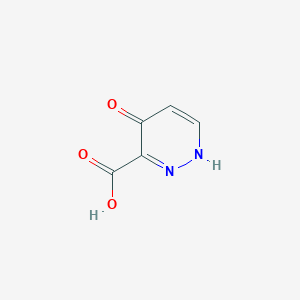

The molecular structure of “4-oxo-1,4-dihydropyridazine-3-carboxylic acid” is represented by the InChI code: 1S/C5H4N2O3/c8-3-1-2-6-7-4(3)5(9)10/h1-2H, (H,6,8)(H,9,10) and the InChI key is IABMSFZLDSRRQZ-UHFFFAOYSA-N . The molecular weight of the compound is 140.1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 248-250°C . The compound is solid in its physical form .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Derivatives for Biological Activity : 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a derivative of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, has been synthesized as an intermediate for creating various derivatives like hydrazones, pyrazoles, and dihydropyridazines. The biological activity of these derivatives was studied in vitro (Ziegler, Kuck, Harris, & Lin, 1988).

Chemical Synthesis and Ring Cyclization

- Route to Pyrrolo[2,3-c-]pyridazines : The thermolysis of a specific derivative of this compound leads to the formation of pyrrolo[2,3-c-]pyridazines and novel pyridazino[3,4-d][1,3]oxazine ring systems. This process demonstrates its utility in creating new chemical structures (Maeba & Castle, 1979).

Antitumor Applications

- Key Derivative in Antitumor Agents : The preparation of 3-(2-chlorethyl)-4-oxo-3H-imidazo[5,1-d]-1,2,3,5- tetrazine-8-carboxylic acid, a derivative of mitozolomide, illustrates the role of this compound in developing antitumor agents. This compound was used to create a range of ester, thioester, and amide derivatives with in vivo activity against lymphoma and leukemia cell lines (Horspool et al., 1990).

Synthesis of Medicinal Compounds

- Synthesis of Anti-HIV Agents : Derivatives of this compound with different substituents were designed, synthesized, and evaluated for their potential HIV integrase inhibitory activity, demonstrating the compound's role in developing antiviral drugs (Xu, Zeng, Jiao, Hu, & Zhong, 2009).

Antibacterial Applications

- Potential Antibacterial Agents : A new series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid was synthesized and evaluated for in vitro antibacterial activity. These compounds showed significant activity against both gram-positive and gram-negative organisms, indicating their potential as novel antibacterial agents (Nagawade, Khanna, Bhagwat, & Shinde, 2005).

Mechanism of Action

Target of Action

It’s known that pyridine moieties, which are present in this compound, are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, n-heterocyclic rings and benzene rings .

Mode of Action

The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .

Result of Action

Some bioactive compounds, such as ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .

properties

IUPAC Name |

4-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-2-6-7-4(3)5(9)10/h1-2H,(H,6,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABMSFZLDSRRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287322 | |

| Record name | 4-Hydroxy-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246668-88-1, 17417-55-9 | |

| Record name | 4-Hydroxy-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246668-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.